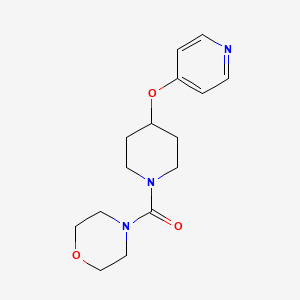
Morpholino(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Exploration The title compound, morpholino(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, has been synthesized and its structure characterized by various spectroscopic methods. The compound demonstrates antiproliferative activity and crystallizes in the monoclinic crystal system. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, with both piperidine and morpholine rings adopting a chair conformation. This study provides insights into the compound's stability and potential bioactivity due to its specific molecular interactions (S. Benaka Prasad et al., 2018).
Imaging Agent Development for Parkinson's Disease A derivative of this compound, labeled with carbon-11, has been synthesized as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. The synthesis involves several chemical transformations, yielding the tracer with high radiochemical purity and specific activity. This development represents a step forward in non-invasive imaging techniques for Parkinson's disease, highlighting the versatility of morpholino compounds in biomedical applications (Min Wang et al., 2017).
Investigation of Binary Mixtures for Physicochemical Properties Research on binary mixtures consisting of morpholine, piperidine with methanol, and pyridine has been conducted to understand their physicochemical properties at different temperatures. The study estimates excess volumes, deviation in viscosities, and compressibilities, providing valuable data for understanding the interactions in the liquid mixtures. These findings are crucial for designing and optimizing industrial processes involving such chemical systems (G. R. Rao et al., 2004).
Degradation Study for Pharmaceutical Analysis A force degradation study on this compound provides insights into its stability under various conditions, including exposure to acid, alkali, H2O2, temperature, and UV radiation. This research is essential for the development and quality control of pharmaceutical compounds, offering a comprehensive understanding of the compound's behavior in different environments (B. Varynskyi et al., 2019).
Coordination Chemistry and Thermochemical Studies The compound has been involved in studies related to coordination chemistry, specifically forming adducts with metal ions like tin(IV) chloride. These studies provide insights into the thermochemistry of such adducts, revealing the enthalpies of formation, decomposition, and interactions with heterocyclic bases. This research contributes to the broader field of coordination chemistry, offering new perspectives on the interactions between organic molecules and metal ions (P. Dunstan, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
morpholin-4-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-15(18-9-11-20-12-10-18)17-7-3-14(4-8-17)21-13-1-5-16-6-2-13/h1-2,5-6,14H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTDHCMGCBOGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

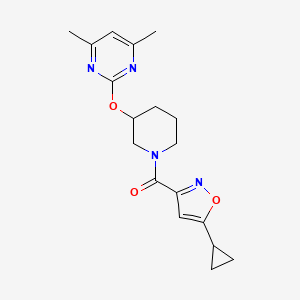
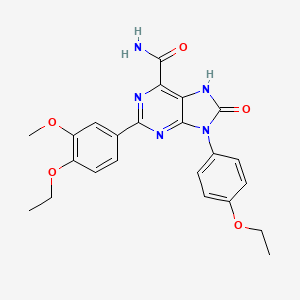


![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)
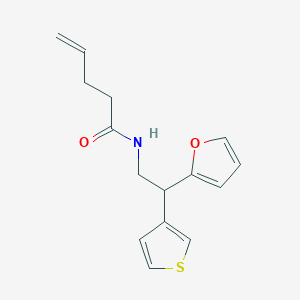
![1-(2-Methoxypyridin-4-yl)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-2-one](/img/structure/B2709772.png)
![N'-[(Z)-(4-phenoxyphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2709773.png)
![4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide](/img/structure/B2709776.png)
![ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2709777.png)
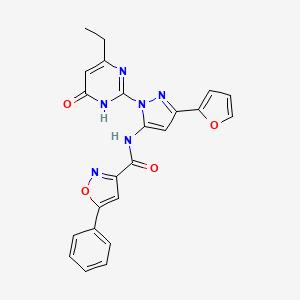

![N-(3-methoxypropyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2709785.png)
